1-Propanone,1-benzo[b]thien-6-yl-
Description
1-Propanone,1-benzo[b]thien-6-yl- is a ketone derivative featuring a benzo[b]thiophene substituent at the carbonyl-bearing carbon. The benzo[b]thiophene moiety consists of a fused benzene and thiophene ring system, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(1-benzothiophen-6-yl)propan-1-one |
InChI |
InChI=1S/C11H10OS/c1-2-10(12)9-4-3-8-5-6-13-11(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
VCPCOGDVBWCGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties based on the provided evidence:
†Inferred from benzo[b]thiophene (C8H5S) + propanone (C3H6O). ‡Inferred from substituent additions.
Physicochemical Properties
- Volatility: Simpler aryl ketones like 1-phenyl-1-propanone exhibit higher volatility due to lower molecular weight (134.18 g/mol) . The benzo[b]thienyl analog likely has reduced volatility owing to its larger aromatic system.
- Solubility : The sulfur atom in the thiophene ring (present in both thienyl and benzo[b]thienyl derivatives) may enhance solubility in polar aprotic solvents compared to purely hydrocarbon substituents (e.g., menthyl).
- However, the pyrrole-substituted derivative () may exhibit unique reactivity due to nitrogen’s lone pairs .
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